![molecular formula C13H12N2Na2O14S2 B606409 戊二酸双[3-(磺基钠)琥珀酰亚胺基]酯 CAS No. 881415-72-1](/img/structure/B606409.png)

戊二酸双[3-(磺基钠)琥珀酰亚胺基]酯

描述

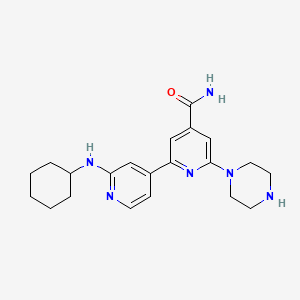

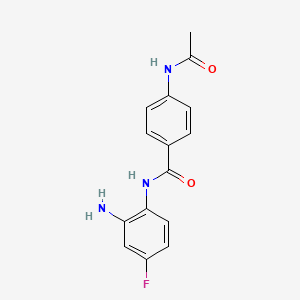

“Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester” is a chemical compound with the molecular formula C13H12N2Na2O14S2 and a molecular weight of 530.34. It is also known as a BS2G Crosslinker and is a non-PEG linker. This compound is commonly used to covalently couple amine-containing biomolecules (e.g., proteins and peptides) to surfaces via amide linkages .

Synthesis Analysis

The synthesis of this compound involves the use of N-Hydroxysuccinimide (NHS) ester terminal groups. These groups are commonly used to covalently couple amine-containing biomolecules to surfaces via amide linkages . The active ester surface is formed by immersing a gold substrate in a 0.10 mM solution of 3,3′-dithiobis (succinimidyl) propionate (DSP), i.e., Lomant’s reagent, in ethanol. This step chemisorbs a monolayer of the gold-bound thiolate of DSP, 3-N-hydroxysuccinimidyl propanethiolate .

Molecular Structure Analysis

The molecule of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester contains a total of 46 bonds. There are 32 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 10 double bonds, 2 five-membered rings, 2 hydroxylamine(s) (aliphatic), 2 hydroxyl groups, and 2 sulfonic (thio-/dithio-) acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically a competition between aminolysis and hydrolysis. Under conditions near physiological pH (pH 6 to pH 9), the hydrolysis of the ester group competes with the amidization process, potentially degrading the efficiency of the coupling chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 530.34 and a complex molecular formula of C13H12N2Na2O14S2. The molecule contains a variety of different types of bonds and functional groups, including double bonds, rotatable bonds, hydroxyl groups, and sulfonic acids .

科学研究应用

Biochemical Production

Glutaric acid is an important five-carbon platform chemical used to synthesize polyesters and polyamides . It’s widely used in numerous biochemical fields such as consumer goods, textile, and footwear industries . However, the application of glutaric acid is limited by the low yield of its bio-production . A metabolically engineered Escherichia coli LQ-1 based on 5-aminovalerate (AMV) pathway was used for glutaric acid fed-batch fermentation . A significantly improved glutaric acid production of 53.7 g L –1 was achieved .

Polymerization

Glutaric acid can be polymerized with different diamines to produce novel polyamides . With the introduction of the odd-numbered carbon units into the polyamides, they have new properties such as high elasticity and water absorption performance due to the different networks of hydrogen bonds between the amide functions .

Organometallics

Glutaric acid is also built into organometallics for antimicrobial agents, transistors, and capacitors .

Synthetic Precursor

Glutarate, a derivative of Glutaric acid, is a synthetic precursor of 1, 5-pentanediol, widely used in polyesters and polyurethanes .

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis of Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester can be achieved through a two-step process. The first step involves the synthesis of 3-(sodiosulfo)succinimide, followed by the reaction of the resulting compound with glutaric acid diethyl ester.", "Starting Materials": [ "Succinimide", "Sodium hydroxide", "Sulfuric acid", "Glutaric acid diethyl ester", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(sodiosulfo)succinimide", "a. Dissolve 5.0 g of succinimide in 50 mL of chloroform in a round-bottom flask.", "b. Add 5.0 g of sodium hydroxide and 10 mL of water to the flask and stir the mixture for 5 minutes.", "c. Add 10 mL of sulfuric acid to the flask and stir the mixture for another 5 minutes.", "d. Separate the aqueous layer from the organic layer and discard the aqueous layer.", "e. Wash the organic layer with 50 mL of water and 50 mL of saturated sodium chloride solution.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(sodiosulfo)succinimide as a white solid.", "Step 2: Reaction of 3-(sodiosulfo)succinimide with glutaric acid diethyl ester", "a. Dissolve 2.0 g of glutaric acid diethyl ester and 2.5 g of 3-(sodiosulfo)succinimide in 20 mL of DMF in a round-bottom flask.", "b. Add 2.5 g of DCC to the flask and stir the mixture for 2 hours.", "c. Filter the mixture to remove the dicyclohexylurea precipitate.", "d. Wash the filtrate with 50 mL of water and 50 mL of saturated sodium chloride solution.", "e. Extract the organic layer with 50 mL of ethyl acetate and 50 mL of diethyl ether.", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester as a white solid." ] } | |

CAS 编号 |

881415-72-1 |

产品名称 |

Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester |

分子式 |

C13H12N2Na2O14S2 |

分子量 |

530.34 |

IUPAC 名称 |

disodium;1-[5-(2,5-dioxopyrrolidin-4-id-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate;sulfur trioxide |

InChI |

InChI=1S/C13H13N2O11S.2Na.O3S/c16-8-4-5-9(17)14(8)25-11(19)2-1-3-12(20)26-15-10(18)6-7(13(15)21)27(22,23)24;;;1-4(2)3/h4,7H,1-3,5-6H2,(H,22,23,24);;;/q-1;2*+1;/p-1 |

InChI 键 |

SKHSNDYBYHGHSQ-UHFFFAOYSA-M |

SMILES |

C1[CH-]C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].O=S(=O)=O.[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>90% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BS2G Crosslinker |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

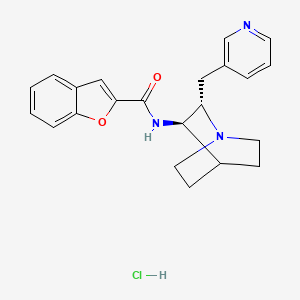

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

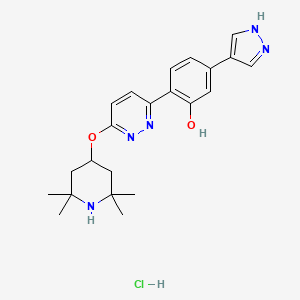

![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

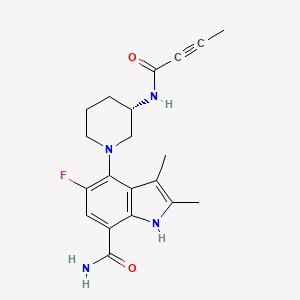

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)